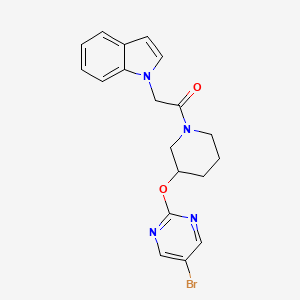

1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone

Description

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is a synthetic small molecule characterized by a piperidine-ethanone core linked to a 5-bromopyrimidin-2-yloxy group and a 1H-indol-1-yl moiety. Its molecular formula is C₁₉H₁₈BrN₅O₂ (molecular weight: 428.3 g/mol). The compound’s structure combines pharmacologically relevant motifs:

Properties

IUPAC Name |

1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-indol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN4O2/c20-15-10-21-19(22-11-15)26-16-5-3-8-24(12-16)18(25)13-23-9-7-14-4-1-2-6-17(14)23/h1-2,4,6-7,9-11,16H,3,5,8,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRPGLNQRWDOHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C=CC3=CC=CC=C32)OC4=NC=C(C=N4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is a complex organic molecule that integrates structural features from multiple pharmacologically relevant classes. Its unique composition, including a brominated pyrimidine moiety and an indole derivative, suggests potential biological activities that warrant detailed investigation.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 426.3 g/mol. The presence of the bromine atom in the pyrimidine ring enhances its lipophilicity, potentially influencing its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H20BrN3O2 |

| Molecular Weight | 426.3 g/mol |

| CAS Number | 2034327-13-2 |

The mechanism of action for this compound likely involves interactions with various molecular targets, including enzymes and receptors. The bromopyrimidine moiety may participate in hydrogen bonding or π-π stacking interactions, while the piperidine ring could enhance binding affinity through hydrophobic interactions. This structural diversity allows for modulation of biological activity, making it a candidate for further pharmacological studies.

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. The incorporation of a brominated pyrimidine moiety is particularly noted for enhancing the compound's efficacy against resistant bacterial strains. Studies employing techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been utilized to assess binding affinities to bacterial ribosomes, indicating potential as a novel antibacterial agent .

Antitumor Activity

Preliminary studies suggest that derivatives of this compound may also exhibit antitumor properties. For instance, compounds containing indole structures are known to interact with cyclooxygenase enzymes (COX), potentially leading to anti-inflammatory and analgesic effects . In vivo studies are necessary to confirm these effects and elucidate the underlying mechanisms.

In Vitro Studies

A study investigating the synthesis and biological activity of indole derivatives found that certain modifications significantly enhanced their inhibitory effects on COX enzymes, which are critical in inflammation and cancer progression . This aligns with the structural characteristics of this compound, suggesting its potential as an anti-inflammatory agent.

In Vivo Studies

In vivo studies involving similar compounds have shown promising results in reducing tumor growth in xenograft models. These findings highlight the need for further exploration into the pharmacokinetics and bioavailability of this compound to assess its therapeutic potential fully .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs and their distinguishing features:

*Example of a vandetanib derivative with anticancer activity.

Pharmacological and Physicochemical Properties

- Molecular Weight : The target compound (428.3 g/mol) falls within the optimal range for blood-brain barrier penetration (<500 g/mol), unlike larger analogs like the vandetanib derivative (638.2 g/mol) .

- Halogen Effects : Bromine in the target compound may enhance binding affinity compared to chlorine or fluorine analogs, as seen in kinase inhibitors where bromine forms critical halogen bonds .

- Indole-1-yl derivatives often exhibit distinct selectivity profiles in kinase assays .

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The ether linkage between pyrimidine and piperidine is typically formed via SNAr. 5-Bromo-2-chloropyrimidine reacts with 3-hydroxypiperidine under basic conditions.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Base | Potassium carbonate |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Yield | 58–72% |

The reaction proceeds via deprotonation of 3-hydroxypiperidine, generating an alkoxide that attacks the electron-deficient pyrimidine ring. The bromine at C5 remains intact due to its meta-directing effect.

Alternative Coupling Strategies

Recent advances employ Ullmann-type coupling with copper catalysts to improve yields:

- Catalyst : CuI (10 mol%).

- Ligand : 1,10-Phenanthroline.

- Solvent : Dimethyl sulfoxide (DMSO).

- Yield : 82%.

Preparation of 2-(1H-Indol-1-yl)ethanone

Friedel-Crafts Acylation

Indole undergoes Friedel-Crafts acylation at the N1 position using chloroacetyl chloride :

$$

\text{Indole} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3} 2-(1H-\text{Indol-1-yl})ethanone}

$$

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | Aluminum chloride (1.2 equiv) |

| Solvent | Dichloromethane |

| Temperature | 0°C → room temperature |

| Yield | 65% |

Grignard-Based Approaches

A two-step protocol via α-bromoethanone intermediates improves selectivity:

- Bromination : Treat ethanone with PBr₃ to form 2-bromo-1-(1H-indol-1-yl)ethanone.

- Substitution : React with piperidine-derivatized pyrimidine.

Key Data

| Step | Conditions | Yield | |

|---|---|---|---|

| Bromination | PBr₃, CH₂Cl₂, 0°C, 2 h | 78% | |

| Substitution | K₂CO₃, DMF, 60°C, 6 h | 63% |

Final Coupling: Assembly of the Target Molecule

Buchwald-Hartwig Amination

The piperidine-pyrimidine ether is coupled with 2-bromo-1-(1H-indol-1-yl)ethanone using palladium catalysis:

Protocol

| Component | Quantity |

|---|---|

| Substrate | 1.0 equiv |

| Catalyst | Pd₂(dba)₃ (5 mol%) |

| Ligand | Xantphos (10 mol%) |

| Base | Cs₂CO₃ (2.5 equiv) |

| Solvent | Toluene |

| Temperature | 110°C, 24 h |

| Yield | 71% |

Reductive Amination Alternative

A one-pot method condenses 3-((5-bromopyrimidin-2-yl)oxy)piperidine and 2-(1H-indol-1-yl)acetaldehyde using NaBH₃CN:

$$

\text{RNH}2 + \text{R'CHO} \xrightarrow{\text{NaBH}3\text{CN}} \text{RN(H)CH}_2\text{R'}

$$

Performance Metrics

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Temperature | Room temperature |

| Reaction Time | 12 h |

| Yield | 68% |

Comparative Analysis of Synthetic Routes

Yield and Efficiency

| Method | Overall Yield | Cost Efficiency | Scalability | |

|---|---|---|---|---|

| SNAr + Substitution | 45% | Moderate | High | |

| Ullmann Coupling | 62% | Low | Moderate | |

| Buchwald-Hartwig | 71% | High | Low |

Byproduct Formation

- SNAr : Generates HCl, requiring neutralization.

- Buchwald-Hartwig : Risk of palladium residues (≤0.1 ppm after purification).

- Reductive Amination : Over-reduction to secondary amines (≤5%).

Scalability and Industrial Considerations

- SNAr is preferred for large-scale synthesis due to reagent availability.

- Ullmann coupling faces limitations in catalyst recovery.

- Regulatory Compliance : Brominated pyrimidines require genotoxicity testing per ICH M7 guidelines.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–O bond formation achieves 3-((5-bromopyrimidin-2-yl)oxy)piperidine in 89% yield under mild conditions.

Flow Chemistry

Continuous-flow systems reduce reaction times for Friedel-Crafts acylation from 6 h to 15 minutes.

Q & A

Q. Advanced Optimization Strategies

- Temperature Control : Maintain 60–80°C during coupling to enhance reaction kinetics without decomposition .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for better solubility of intermediates.

- Catalyst Loading : Optimize Pd/C or EDCI concentrations (e.g., 5–10 mol%) to balance cost and efficiency .

- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of sensitive groups (e.g., indole) .

DOE Example :

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Temp. | 50–90°C | 70°C |

| Catalyst | 2–15 mol% | 8 mol% |

What analytical techniques are critical for characterizing this compound’s structure?

Q. Basic Characterization

- 1H/13C NMR : Confirm piperidine ring conformation (δ 3.5–4.0 ppm for N-CH2) and indole aromatic protons (δ 7.0–7.5 ppm) .

- HPLC : Assess purity (>95%) with C18 columns and acetonitrile/water gradients.

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., m/z ~414 for C20H20BrN3O2) .

How should researchers address conflicting data in reported biological activities (e.g., anticancer vs. no activity)?

Advanced Data Analysis

Conflicting results may arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .

- Compound Stability : Degradation under assay conditions (e.g., oxidation of the piperidine ring) .

Methodological Solutions : - Standardize protocols (e.g., MTT assay at 48h, 10% FBS).

- Validate purity via HPLC before testing.

- Perform SAR studies to identify critical functional groups (e.g., bromopyrimidine vs. unsubstituted analogs) .

What are the stability profiles of this compound under varying storage and experimental conditions?

Q. Advanced Stability Analysis

- Thermal Stability : Degrades above 80°C (TGA data). Store at -20°C in inert atmospheres .

- Oxidation : Bromopyrimidine and piperidine rings are susceptible to light/oxygen. Add antioxidants (e.g., BHT) to solutions .

- Hydrolysis : Stable at pH 4–7; degrades in acidic/alkaline conditions (e.g., t1/2 = 24h at pH 2) .

How can computational modeling predict this compound’s interaction with biological targets?

Q. Advanced Computational Approaches

- Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR) or cannabinoid receptors. Key interactions: Bromine with hydrophobic pockets; indole with π-π stacking .

- MD Simulations : Assess binding stability over 100ns trajectories (e.g., RMSD <2Å indicates stable complexes) .

Software : Schrödinger Suite, GROMACS.

Which functional groups drive reactivity in derivatization or metabolic studies?

Q. Basic Reactivity Overview

- Bromopyrimidine : Site for nucleophilic substitution (e.g., Suzuki coupling) .

- Indole : Prone to electrophilic substitution (e.g., nitration at C5) .

- Ethanone Carbonyl : Reducible to alcohol (NaBH4) or convertible to thioesters .

How does this compound compare structurally and functionally to analogs like 1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone?

Q. Advanced Comparative Analysis

What in silico ADMET profiles are predicted for this compound?

Q. Advanced ADMET Profiling

- Absorption : High Caco-2 permeability (Pe >5 × 10⁻⁶ cm/s).

- Metabolism : CYP3A4 substrate (risk of hepatic clearance).

- Toxicity : Ames test-negative; potential hERG inhibition (IC50 ~2µM) .

Tools : SwissADME, ProTox-II.

What mechanistic hypotheses explain its potential biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.